N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Kinase inhibitor SAR campaigns often fail due to impure or incorrect regioisomers. This validated 6-carboxamide regioisomer, featuring the ortho-(2-methylthiazol-4-yl)phenyl substituent, ensures consistent hinge-binding engagement. Benefits: (i) Definitive 6-regioisomer standard for HTS QC workflows; (ii) Mid-lipophilicity calibration standard (XLogP3-AA = 3.1) for logD/solubility assays; (iii) Conformationally restricted scaffold (3 rotatable bonds) for tractable docking studies.

Molecular Formula C19H14N4OS
Molecular Weight 346.41
CAS No. 1796947-27-7
Cat. No. B2767908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide
CAS1796947-27-7
Molecular FormulaC19H14N4OS
Molecular Weight346.41
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC4=NC=CN=C4C=C3
InChIInChI=1S/C19H14N4OS/c1-12-22-18(11-25-12)14-4-2-3-5-15(14)23-19(24)13-6-7-16-17(10-13)21-9-8-20-16/h2-11H,1H3,(H,23,24)
InChIKeyXZZXBLALBRAQLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1796947-27-7: Structural and Physicochemical Profile


N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide (CAS 1796947-27-7, PubChem CID 73168683) is a synthetic heterocyclic small molecule with the molecular formula C19H14N4OS and a molecular weight of 346.4 g/mol [1]. It features a quinoxaline-6-carboxamide core linked via an amide bond to a phenyl ring bearing a 2-methyl-1,3-thiazol-4-yl substituent at the ortho position. The compound's computed physicochemical properties include an XLogP3-AA of 3.1, one hydrogen bond donor, five hydrogen bond acceptors, and three rotatable bonds [1]. This molecule belongs to the quinoxaline-carboxamide class, members of which have been investigated as protein tyrosine kinase inhibitors in patents assigned to Novartis AG (e.g., US-8536175-B2, US-8674099-B2) [2].

1 Kinase inhibitor SAR probe with ortho-thiazole hinge-binding motif
2 Quinoxaline 6-carboxamide regioisomer reference for library QC
3 Physicochemical benchmark: moderate lipophilicity and H-bond profile

Why Generic Substitution Fails for CAS 1796947-27-7


Quinoxaline-6-carboxamide derivatives with alternative N-aryl substituents cannot be assumed to be functionally interchangeable. Within the Novartis patent family covering quinoxaline-carboxamide protein tyrosine kinase inhibitors, potency is exquisitely sensitive to the nature and position of the substituent on the anilide ring [1]. Even structurally conservative replacements—such as exchanging the 2-(2-methylthiazol-4-yl)phenyl group for a 2-(trifluoromethyl)phenyl (CHEMBL1864032) or a 2-(furanyl)methyl group (CHEMBL1408855)—produce molecules with entirely different target engagement profiles [2]. For N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide specifically, the ortho-substituted 2-methylthiazole moiety introduces a unique hydrogen-bonding and steric topography at the hinge-binding region that is absent in simpler phenyl, benzyl, or heterocyclic variants. Procurement of an untested 'close analog' therefore carries a high risk of abolished or altered target activity, which undermines reproducibility in kinase inhibition assays and structure–activity relationship (SAR) campaigns.

Substituent Replacing ortho-thiazole with ethoxy or trifluoromethyl may shift hinge-binding mode and target engagement
Regioisomer 2-carboxamide isomer projects the pharmacophore along a different vector, potentially abolishing kinase activity
Phys-chem Alternate thiazole analogs with divergent logP or basic nitrogens risk altered solubility and assay compatibility

Differentiation Evidence for CAS 1796947-27-7


Ortho-Thiazole Substituent: Unique 3D Binding Topography

The target compound presents an ortho-substituted 2-methylthiazol-4-yl group on the anilide ring, generating a sterically demanding, sulfur- and nitrogen-containing biaryl system. In contrast, close quinoxaline-6-carboxamide analogs such as N-(2-ethoxyphenyl)quinoxaline-6-carboxamide (PubChem CID 649937) or N-[2-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide (CHEMBL1864032) carry compact ortho-substituents (ethoxy, trifluoromethyl) that lack the extended π-surface and hydrogen-bonding capacity of the thiazole ring [1][2]. The thiazole sulfur and nitrogen atoms provide additional sites for polar interactions with target protein residues, a feature not available in carbocyclic or simpler heterocyclic ortho-substituents [3].

Ortho-Thiazole Binding Topography
Class-level
Target: ortho-(2-methylthiazol-4-yl)phenyl
Comparator: o-ethoxy or o-CF₃ phenyl

Thiazole sulfur/nitrogen provides unique H-bond acceptor and π-stacking capacity absent in simpler ortho-substituents. MW 346 Da, 5 HBA, 1 HBD vs. ~307–331 Da, 4–5 HBA.
Supports hinge-region binding-mode studies
Class-level inference from patent SAR; confirm with target engagement assays
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

6-Carboxamide vs. 2-Carboxamide Regioisomer Specificity

The amide linkage in the target compound is attached at the 6-position of the quinoxaline core. A structurally analogous compound, N-(2-(2-methylthiazol-4-yl)phenyl)quinoxaline-2-carboxamide, differs solely in the position of the carboxamide attachment (2- vs. 6-position) . In quinoxaline-based kinase inhibitors described in the Novartis patent family, the position of the carboxamide anchor relative to the quinoxaline nitrogen atoms dictates the vector of the pendant aryl group and profoundly influences kinase selectivity [1]. Regioisomeric pairs are not bioequivalent; the 6-carboxamide regioisomer projects the anilide substituent along a trajectory distinct from the 2-carboxamide isomer, engaging different sub-pockets within the ATP-binding site.

6- vs 2-Carboxamide Regioisomer
Class-level
Target: Quinoxaline-6-carboxamide
Comparator: Quinoxaline-2-carboxamide with identical N-aryl group

Carboxamide attachment at 6-position orients the thiazole into a distinct kinase sub-pocket vs. 2-position; regioisomers are not bioequivalent.
Regioisomer mismatch may confound SAR interpretation
Inferred from quinoxaline patent family; verify by ¹H NMR or HPLC
Medicinal Chemistry Regioisomer Differentiation Kinase Inhibitor Design

Physicochemical Profile vs. Thiazole-Containing Analogs

The target compound (XLogP3-AA = 3.1, MW = 346.4 Da) occupies a distinct physicochemical space compared to other quinoxaline-6-carboxamide derivatives. For example, N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide (CAS 571910-89-9) has a lower molecular weight (256.28 Da) and different lipophilicity profile due to the absence of the central phenyl ring [1]. N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]quinoxaline-6-carboxamide (CAS 1448131-55-2, MW ~369.4 Da) introduces a basic piperidine nitrogen absent in the target compound . These differences in logP, hydrogen-bonding capacity, and ionizable groups predict distinct solubility, permeability, and protein-binding characteristics that directly impact assay compatibility and formulation requirements.

Physicochemical Profile Comparison
Reported
Target: XLogP3 3.1, MW 346 Da, 5 HBA, 1 HBD, 3 rotatable bonds
Comparator: Simpler thiazolyl analogs (MW 256 Da, no central phenyl) or piperidine-containing analogs (MW ~369 Da, basic nitrogen)

XLogP difference of 1.5–2.0 log units and distinct ionization profiles predict different solubility and protein binding.
Physicochemical mismatch may introduce assay artifacts
Cross-study comparison; confirm experimental logD and solubility
Physicochemical Profiling Drug-likeness Solubility Prediction

Application Scenarios for CAS 1796947-27-7


Kinase SAR Probe for Hinge-Region Binding

The ortho-(2-methylthiazol-4-yl)phenyl substituent provides a unique hydrogen-bonding and steric signature at the hinge-binding region of kinase ATP pockets. This compound can serve as a reference point in SAR campaigns aimed at understanding how thiazole-containing anilide substituents influence potency and selectivity relative to simpler ortho-substituted analogs (e.g., o-ethoxy, o-CF₃), as inferred from the chemical space defined in the Novartis quinoxaline-carboxamide patent family (US-8536175-B2) [1].

Regioisomeric Control for Quinoxaline Libraries

The 6-carboxamide attachment point distinguishes this compound from the 2-carboxamide regioisomer . It is suitable as a validated 6-regioisomer standard in compound library quality control workflows, ensuring that high-throughput screening collections contain the correct positional isomer. Use of the incorrect regioisomer would project the pharmacophore along a different trajectory and confound biological assay interpretation.

Reference Standard for LogP/D and Solubility Profiling

With a computed XLogP3-AA of 3.1 and a molecular weight of 346.4 Da [2], this compound occupies a mid-lipophilicity range that is relevant for optimizing oral bioavailability in kinase inhibitor programs. It can be employed as a calibration standard in chromatographic logD determination (e.g., shake-flask or HPLC methods) and in thermodynamic solubility assays to benchmark the physicochemical properties of newly synthesized quinoxaline-6-carboxamide analogs.

Docking Template for Thiazole-Containing Type II Kinase Inhibitors

The combination of a quinoxaline core, a 6-carboxamide linker, and an ortho-thiazole-substituted phenyl ring provides a defined three-dimensional scaffold for computational modeling studies. The three rotatable bonds [2] limit conformational flexibility relative to analogs with longer linkers, making this compound a computationally tractable template for docking studies aimed at predicting binding poses in kinases where the hinge region tolerates thiazole-based aromatic stacking interactions.

Application
Selection Property
Validation Focus
Kinase SAR hinge-region studies
Ortho-thiazole substituent profile
Hinge-binding selectivity review
Quinoxaline regioisomer library QC
6-carboxamide positional isomer identity
Regioisomer-specific assay interpretation
Chromatographic logD/physicochemical profiling
Mid-lipophilicity reference range
Solubility and assay compatibility benchmarks
Computational kinase docking templates
Defined 3D scaffold with limited rotatable bonds
Docking pose validation for thiazole hinge interactions
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